molecular formula C19H20N2O5S2 B11498574 Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate

Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate

Cat. No.: B11498574
M. Wt: 420.5 g/mol
InChI Key: RINYUHZAFGZGRY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate is a complex organic compound that features a benzothiazole ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carboxylic acid derivative, the benzothiazole ring can be formed through cyclization.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)butanoate: Similar structure with a butanoate ester instead of a propanoate ester.

    Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)acetate: Similar structure with an acetate ester instead of a propanoate ester.

Uniqueness

Ethyl 3-(4-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamido)propanoate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C19H20N2O5S2

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-3-[(2-oxo-3H-1,3-benzothiazol-6-yl)sulfonylamino]propanoate

InChI

InChI=1S/C19H20N2O5S2/c1-3-26-18(22)11-16(13-6-4-12(2)5-7-13)21-28(24,25)14-8-9-15-17(10-14)27-19(23)20-15/h4-10,16,21H,3,11H2,1-2H3,(H,20,23)

InChI Key

RINYUHZAFGZGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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